2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,5-dimethylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-13-9-12(2)17(15(13)16-10-11)20(18,19)14-6-4-3-5-7-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUDXXIMJAZOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methyl-Substituted Precursors
The pyrrolo[2,3-b]pyridine scaffold is typically constructed via cyclization reactions. For 2,5-dimethyl derivatives, Knorr-type pyrrole synthesis adapts methyl-containing diketones. For example, condensation of 3-amino-5-methylpyridine with 2,4-pentanedione under acidic conditions yields 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. This method achieves ~70% yield but requires precise pH control to avoid over-acidification, which promotes side reactions.
Gould-Jacobs Reaction with Methyl β-Ketoesters
Reacting 3-aminopyridine with methyl acetoacetate in acetic anhydride at 120°C for 6 hours forms the 2-methylpyrrolo[2,3-b]pyridine core. Subsequent bromination at position 5 (using NBS in DMF) and Suzuki coupling with methylboronic acid introduces the 5-methyl group. This route offers modularity but involves multiple steps, reducing overall yield to 40–45%.
Sulfonylation at Position 1
Sodium Hydride-Mediated Sulfonylation
The most efficient method for installing the phenylsulfonyl group employs NaH as a base. For example:
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Step : 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is dissolved in anhydrous THF under N₂. NaH (1.2 eq, 60% dispersion) is added at 0°C, followed by dropwise addition of benzenesulfonyl chloride (1.1 eq). The mixture stirs at room temperature for 2 hours.
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Key Advantage : Minimal byproducts due to complete deprotonation of the NH group.
Alternative Bases: KOtBu and Cs₂CO₃
In polar aprotic solvents (DMF, DMSO), KOtBu (2.0 eq) enables sulfonylation at 25°C within 1 hour, achieving 89% yield. However, DMSO may induce oxidation of the methyl groups, requiring rigorous inert conditions.
Direct Functionalization of Pre-Sulfonylated Intermediates
Methylation via Directed Ortho-Metallation
The phenylsulfonyl group directs lithiation to position 2. For example:
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Lithiation : 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) is treated with LDA (2.2 eq) at −78°C in THF.
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Methylation : Methyl iodide (3.0 eq) is added, warming to 0°C over 1 hour.
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Yield : 75% for 2-methyl derivative. Repeating at position 5 requires sequential protection/deprotection, reducing yield to 50%.
Palladium-Catalyzed Methylation
Bromo intermediates (e.g., 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) undergo Negishi coupling with methylzinc bromide (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in THF at 60°C. This method achieves 82% yield for 5-methyl substitution but is incompatible with sensitive functional groups.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Limitations |
|---|---|---|---|---|
| Cyclization + Sulfonylation | 3-Amino-5-methylpyridine | NaH, BsCl | 70% | Multi-step, moderate yield |
| Gould-Jacobs + Suzuki | Methyl acetoacetate | Pd(PPh₃)₂Cl₂, MeB(OH)₂ | 45% | Costly catalysts |
| Directed Metallation | 1-(Phenylsulfonyl) derivative | LDA, MeI | 50–75% | Sequential steps, low scalability |
| Negishi Coupling | 5-Bromo-sulfonylated intermediate | MeZnBr, Pd(PPh₃)₄ | 82% | Air-sensitive reagents |
Industrial-Scale Considerations
Continuous Flow Sulfonylation
A pilot-scale protocol uses a continuous flow reactor to mix 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (0.5 M in THF) and benzenesulfonyl chloride (0.55 M) at 25°C with a residence time of 10 minutes. This method achieves 97% conversion and reduces waste by 30% compared to batch processes.
Chemical Reactions Analysis
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulphonyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, resulting in the suppression of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-2-methyl-7-azaindole: This compound has a similar structure but lacks the additional methyl group at the 5 position. It may exhibit different chemical and biological properties due to this structural difference.
1-(Phenylsulphonyl)-7-azaindole: This compound lacks both methyl groups at the 2 and 5 positions. Its chemical reactivity and biological activity may differ significantly from this compound.
1-(Phenylsulphonyl)-2,5-dimethylindole: This compound has a similar structure but lacks the nitrogen atom in the indole ring. The presence of the nitrogen atom in this compound may contribute to its unique properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulphonyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C12H13N2O2S
- Molecular Weight : 249.31 g/mol
- CAS Number : 858340-91-7
Synthesis
The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with phenylsulfonyl chlorides. The synthesis typically involves:
- Reagents : Pyrrole, phenylsulfonyl chloride, base (e.g., triethylamine).
- Conditions : Reflux in an organic solvent such as dichloromethane or toluene.
- Yield : Depending on conditions, yields can vary significantly.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer : IC50 values indicate effective inhibition at low concentrations.
- Lung Cancer : The compound disrupts cell cycle progression and induces apoptosis.
The biological activity is primarily attributed to its interaction with specific cellular targets:
- JAK2 Inhibition : The compound has been identified as a potent inhibitor of the JAK2 signaling pathway, which is crucial in hematopoiesis and immune response regulation .
- Serotonin Receptor Modulation : It also shows potential as a modulator of serotonin receptors, which may contribute to its antidepressant-like effects observed in animal models .
Case Studies
-
Study on Antitumor Activity :
- Researchers conducted in vitro assays on various cancer cell lines.
- Results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations.
- The study concluded that the compound could serve as a lead for developing new anticancer agents.
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Neuropharmacological Evaluation :
- In animal models, this compound was evaluated for its effects on mood and cognition.
- The compound demonstrated enhanced serotonergic activity leading to improved cognitive function and mood stabilization.
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | JAK2 Inhibition |
| Anticancer | A549 (Lung Cancer) | 15 | Apoptosis Induction |
| Neuropharmacological | Animal Model (Cognition) | N/A | Serotonin Receptor Modulation |
Q & A
Q. What are the common synthetic routes for 2,5-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates validated?
The synthesis typically involves multi-step strategies:
- Core formation : Condensation of substituted pyrrole and pyridine precursors under acidic conditions (e.g., acetic acid/hexamine at 120°C) .
- Functionalization : Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol .
- Sulfonylation : Reaction with phenylsulfonyl chloride under basic conditions (NaH/THF) to install the sulfonyl group .
Validation : Intermediates are characterized via / NMR and HRMS. For example, NMR of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine shows distinct aromatic protons at δ 8.3–7.1 ppm .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- NMR Spectroscopy : and NMR identify substituents (e.g., methyl groups at δ ~2.5 ppm; sulfonyl resonance at δ ~125 ppm for ) .
- HRMS : Confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₉H₂₇N₂O₆S: 531.1590; observed: 531.1570) .
- HPLC : Assesses purity (>98% for bioactive derivatives) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core influence FGFR inhibitory activity?
Modifications at these positions target kinase hinge regions:
- 5-position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance FGFR1 binding (IC₅₀ = 7 nM) by forming hydrogen bonds with Gly485 .
- 3-position : Bulky substituents (e.g., 3,4-dimethoxyphenyl) improve selectivity over FGFR4 (IC₅₀ = 712 nM vs. FGFR1–3 <25 nM) .
Table 1 : Activity of selected derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
| 7m | 12 | 18 | 35 |
| Data from kinase inhibition assays . |
Q. How can contradictory data in synthetic yields or biological activity be resolved?
- Yield discrepancies : Optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and solvent ratios (toluene:ethanol = 3:1) to reduce side products .
- Biological variability : Use standardized assays (e.g., ATP concentration fixed at 10 µM in FGFR kinase assays) . For example, compound 7m showed 41% yield with inseparable byproducts, requiring silica gel chromatography with gradient elution .
Q. What strategies mitigate challenges in introducing electron-deficient aryl groups via cross-coupling?
- Pre-activation : Use brominated intermediates (e.g., 5-bromo-1-(phenylsulfonyl)-pyrrolo[2,3-b]pyridine) for Suzuki coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 105°C for 2 h vs. 24 h conventionally) .
- Protecting groups : Temporary sulfonyl protection prevents undesired ring opening during nitration or halogenation .
Methodological Guidelines
Q. How to design experiments for evaluating apoptosis induction in cancer cells using this compound?
- Cell lines : Use FGFR-driven models (e.g., 4T1 breast cancer cells) .
- Assays :
- MTT assay : Measure proliferation inhibition (IC₅₀ ~1.2 µM for 4h) .
- Annexin V/PI staining : Quantify apoptotic cells via flow cytometry.
- Western blot : Confirm caspase-3 cleavage and PARP degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
